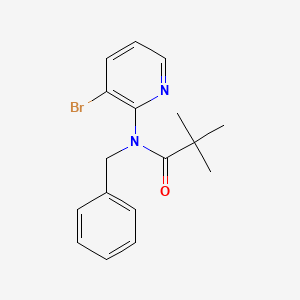

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

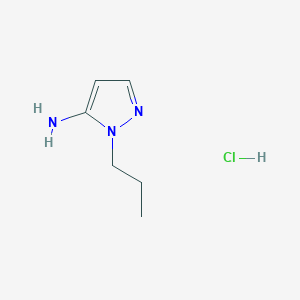

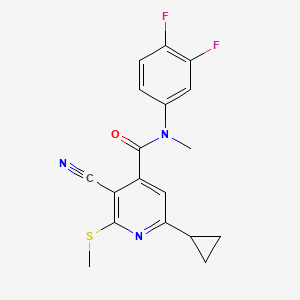

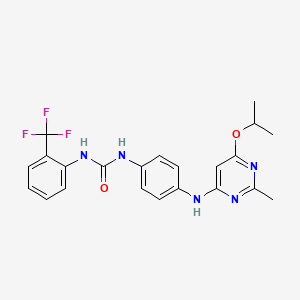

“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2055841-41-1 . It has a molecular weight of 347.25 . The compound is typically in the form of a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” can be represented by the InChI code: 1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 . This represents the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis

“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the data I retrieved.Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Rhodium(III)-Catalyzed C-H Amination : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide can be involved in Rh(III)-catalyzed direct C-H amination processes with N-chloroamines at room temperature, enabling selective mono- and diamination. This method allows for the synthesis of valuable benzamide or aminoaniline derivatives, offering an efficient pathway for N-directed amination (Christoph Grohmann, Honggen Wang, F. Glorius, 2012).

Palladium-Catalyzed Arylation : In the context of palladium catalysis, the introduction of pivalic acid as a cocatalyst has led to significant advancements in direct arylation methodologies. This approach demonstrates the role of pivalate anion as a catalytic proton shuttle, facilitating efficient C-H bond cleavage and arylation, thus underscoring the utility of pivalamide derivatives in enhancing catalytic reactions (M. Lafrance, K. Fagnou, 2006).

Metal-Catalyzed Functionalization : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide also finds application in intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides. This process proceeds without the need for silver or pivalate additives, showcasing its utility in accessing a variety of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with good to excellent yields (Carolyn L Ladd, Audrey V. Belouin, A. Charette, 2016).

Cobalt-Catalyzed Cyclization : The compound plays a role in cobalt-catalyzed cyclization of benzamides with alkynes, leading to the formation of isoquinolone derivatives. This reaction highlights the role of pivalic acid in regenerating the active Co(III) species, allowing for hydrogen evolution and illustrating a novel pathway for isoquinolone synthesis (R. Manoharan, M. Jeganmohan, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIRVBJXKJONOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)

![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)

![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)